molecular formula C26H25NO3 B389327 2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B389327
M. Wt: 399.5g/mol
InChI Key: HLBPLPMDABMDFK-UHFFFAOYSA-N
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Description

2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes an indene core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted indene with an aniline derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-4-methoxy-2-methyl-phenylamine: This compound shares some structural similarities but lacks the indene core.

    5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride: Another related compound with different functional groups and reactivity.

    5-Isopropyl-4-methoxy-2-methyl-N-(3-pyridinyl)benzenesulfonamide: A compound with a similar aromatic structure but different substituents.

Uniqueness

2-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]AMINO}-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5g/mol

IUPAC Name

2-(4-methoxy-2-methyl-5-propan-2-ylanilino)-2-phenylindene-1,3-dione

InChI

InChI=1S/C26H25NO3/c1-16(2)21-15-22(17(3)14-23(21)30-4)27-26(18-10-6-5-7-11-18)24(28)19-12-8-9-13-20(19)25(26)29/h5-16,27H,1-4H3

InChI Key

HLBPLPMDABMDFK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(C)C)OC

Origin of Product

United States

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